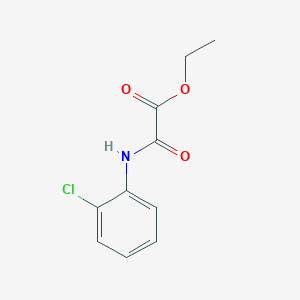![molecular formula C19H18N2O4 B2493114 N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide CAS No. 2034565-07-4](/img/structure/B2493114.png)
N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide is a complex organic compound that features both bifuran and oxalamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide typically involves the reaction of oxalyl chloride with bifuran and ethylphenylamine derivatives. The process begins with the preparation of oxalyl chloride, which is then reacted with the bifuran derivative under controlled conditions to form an intermediate. This intermediate is subsequently reacted with the ethylphenylamine derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding quinones.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated aromatic compounds
Aplicaciones Científicas De Investigación
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide involves its interaction with specific molecular targets. The bifuran moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The oxalamide group may also play a role in binding to proteins or other biomolecules, affecting their function and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
N1,N2-Bis(furan-2-ylmethyl)oxalamide: Similar structure but lacks the ethylphenyl group.
N,N’-Bis(2-phenylethyl)oxalamide: Contains phenylethyl groups instead of bifuran and ethylphenyl groups.
Uniqueness
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide is unique due to the presence of both bifuran and ethylphenyl groups, which confer distinct chemical and physical properties. This combination allows for versatile applications and interactions that are not possible with simpler oxalamide derivatives .
Propiedades
IUPAC Name |
N'-(4-ethylphenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-2-13-5-7-14(8-6-13)21-19(23)18(22)20-12-15-9-10-17(25-15)16-4-3-11-24-16/h3-11H,2,12H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDGUBOJADNIGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2493034.png)
![3-chloro-2-{[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2493035.png)
![3-Chloro-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2493036.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2493039.png)

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B2493042.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2493044.png)
![3-(2-chlorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493045.png)




![(2E)-3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2493054.png)
